3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid
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Overview
Description
3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid is an organic compound with the molecular formula C16H14ClNO3 It is a derivative of benzoic acid, featuring a chlorophenyl group and an acetylamino group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid typically involves the following steps:
Acylation Reaction: The starting material, 4-chlorophenylacetic acid, undergoes an acylation reaction with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-chlorophenylacetyl chloride.
Amidation Reaction: The 4-chlorophenylacetyl chloride is then reacted with 2-methylbenzoic acid in the presence of a base such as triethylamine to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New derivatives with substituted groups on the chlorophenyl ring.
Scientific Research Applications
3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylacetic acid: A precursor in the synthesis of the target compound.
2-methylbenzoic acid: Another precursor used in the synthesis.
3-{[(4-bromophenyl)acetyl]amino}-2-methylbenzoic acid: A similar compound with a bromine atom instead of chlorine.
Uniqueness
3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid is unique due to the presence of both the chlorophenyl and acetylamino groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-13(16(20)21)3-2-4-14(10)18-15(19)9-11-5-7-12(17)8-6-11/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOIBBRILQUNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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